molecular formula C13H11N3OS B1345616 5-(Phenylsulfinyl)-1H-benzimidazol-2-amine CAS No. 69489-26-5

5-(Phenylsulfinyl)-1H-benzimidazol-2-amine

Cat. No.: B1345616
CAS No.: 69489-26-5
M. Wt: 257.31 g/mol
InChI Key: IWVYUWQPDMROLN-UHFFFAOYSA-N
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Description

5-(Phenylsulfinyl)-1H-benzimidazol-2-amine is a chemical compound belonging to the benzimidazole class It is characterized by the presence of a phenylsulfinyl group attached to the benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylsulfinyl)-1H-benzimidazol-2-amine typically involves the reaction of 1,2-diaminobenzene with benzoic acid derivatives and sulfur-containing reagents. One common method includes the use of chlorosulfonic acid and benzene, followed by oxidation with hydrogen peroxide . The reaction conditions often involve temperatures ranging from 20°C to 80°C and a pH of -1.0 to 2.0 .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Phenylsulfinyl)-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of 5-(Phenylsulfonyl)-1H-benzimidazol-2-amine.

    Reduction: Formation of 5-(Phenylthio)-1H-benzimidazol-2-amine.

    Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Phenylsulfinyl)-1H-benzimidazol-2-amine involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, leading to the disruption of microtubule formation and ultimately causing cell death . This mechanism is particularly relevant in its antiparasitic and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    5-(Phenylsulfonyl)-1H-benzimidazol-2-amine: An oxidized form with similar biological activities.

    5-(Phenylthio)-1H-benzimidazol-2-amine: A reduced form with distinct chemical properties.

    2-(Phenylsulfinyl)acetamidoxime: Another sulfoxide compound with different applications.

Uniqueness

5-(Phenylsulfinyl)-1H-benzimidazol-2-amine is unique due to its specific combination of a benzimidazole core and a phenylsulfinyl group, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

6-(benzenesulfinyl)-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c14-13-15-11-7-6-10(8-12(11)16-13)18(17)9-4-2-1-3-5-9/h1-8H,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVYUWQPDMROLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CC3=C(C=C2)N=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30989435
Record name 5-(Benzenesulfinyl)-1,3-dihydro-2H-benzimidazol-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30989435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69489-26-5
Record name 5-(Phenylsulfinyl)-1H-benzimidazol-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069489265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Benzenesulfinyl)-1,3-dihydro-2H-benzimidazol-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30989435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(PHENYLSULFINYL)-1H-BENZIMIDAZOL-2-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR38Z38HB3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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